molecular formula C21H22FNO3 B2701362 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone CAS No. 1797333-47-1

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone

Cat. No. B2701362
CAS RN: 1797333-47-1
M. Wt: 355.409
InChI Key: PLZOCUZYOMISOK-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzodioxole-fluorophenylazepanone and is a type of designer drug that has been synthesized in recent years.

Scientific Research Applications

Synthesis of Pharmaceutical Agents

  • Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : The synthesis of aprepitant, an NK(1) receptor antagonist, is described through a stereoselective process involving a crystallization-induced diastereoselective transformation. This method highlights the compound's role in producing clinically relevant medications with potential implications in treating conditions like nausea and vomiting (K. Brands et al., 2003).

  • Antimicrobial and Anticancer Activities : A series of derivatives synthesized from the base compound showed significant antimicrobial and anticancer properties. These findings suggest the potential of these derivatives in developing new therapeutic agents (Deepak Verma et al., 2015).

Chemical Synthesis and Analysis

  • Crystal Structure and DFT Study : The crystal structure and theoretical studies of related boric acid ester intermediates reveal insights into their molecular structures, providing a foundation for understanding the chemical properties and reactivity of these compounds. Such analyses are crucial for the development of new materials and chemical reactions (P.-Y. Huang et al., 2021).

  • Heterocyclic Compounds Synthesis : Research demonstrates the synthesis of various heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole. These compounds have potential applications in pharmaceuticals and materials science (S. Adnan et al., 2014).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)17-3-1-2-10-23(13-17)21(24)12-15-4-9-19-20(11-15)26-14-25-19/h4-9,11,17H,1-3,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZOCUZYOMISOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone

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